7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid
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Overview
Description
7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid is a heterocyclic compound with a unique structure that includes a cyclopenta[c]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 2-hydroxy-3-methyl-2-cyclopentene-1-one with ethylene diamine, followed by dehydrogenation in the presence of palladium over activated charcoal or copper chromite . Another method includes the use of cyclopentanone and benzylamine as raw materials, employing nucleophilic addition, acetylization, Vilsmeier cyclization reaction, and dechlorination under mild reaction conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reactions are optimized for yield and purity, and the processes are scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is employed in the development of new materials and as a corrosion inhibitor for metals.
Mechanism of Action
The mechanism by which 7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-cyclopenta[b]pyridine
- 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine
Uniqueness
7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid is unique due to its specific structural features and the presence of a carboxylic acid group. This distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Properties
CAS No. |
28330-57-6 |
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Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c1-6-4-8(10(12)13)7-2-3-11-5-9(6)7/h2-3,5-6,8H,4H2,1H3,(H,12,13) |
InChI Key |
BYNKVNIMSRBGPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=C1C=NC=C2)C(=O)O |
Origin of Product |
United States |
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